Chemical properties of 2,3-Bis(chloromethyl)-1,4-naphthoquinone
Chemical properties of 2,3-Bis(chloromethyl)-1,4-naphthoquinone
An In-depth Technical Guide to the Chemical Properties of 2,3-Bis(chloromethyl)-1,4-naphthoquinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2,3-Bis(chloromethyl)-1,4-naphthoquinone (CMNQ), a significant compound in the field of medicinal chemistry. We will delve into its role as a bioreductive alkylating agent, exploring its synthesis, reactivity, and the mechanistic underpinnings of its biological activity. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the compound's potential as a therapeutic agent and as a versatile synthetic intermediate.
Introduction: The Significance of 2,3-Bis(chloromethyl)-1,4-naphthoquinone in Medicinal Chemistry
Naphthoquinones are a class of organic compounds that are structurally derived from naphthalene. This scaffold is prevalent in a variety of natural products known for a wide range of biological activities, including anticancer, antifungal, and antibacterial properties.[1][2] The reactivity of the quinone moiety, particularly its ability to undergo redox cycling and participate in Michael additions, is central to its biological effects.[3]
Within this class, 2,3-Bis(chloromethyl)-1,4-naphthoquinone (CMNQ) has emerged as a compound of particular interest. It is classified as a bioreductive alkylating agent, a type of molecule that can be selectively activated under hypoxic conditions, which are often found in solid tumors.[4][5] This targeted activation mechanism makes CMNQ and its derivatives promising candidates for the development of novel anticancer therapies.[6][7] The presence of two chloromethyl groups provides reactive sites for alkylation of biological macromolecules, such as DNA, RNA, and proteins, following the reduction of the naphthoquinone ring.[4][6]
This guide will provide a detailed exploration of the chemical properties of CMNQ, beginning with its fundamental physicochemical characteristics and moving into its synthesis, reactivity, and the application of this knowledge in the context of drug development.
Physicochemical Properties of 2,3-Bis(chloromethyl)-1,4-naphthoquinone
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of CMNQ are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈Cl₂O₂ | [8] |
| Molecular Weight | 255.09 g/mol | N/A |
| Appearance | Yellow solid/powder | [9] |
| Melting Point | 179-180 °C | [9] |
| Solubility | Soluble in organic solvents such as chloroform and methanol. | [10][11] |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of CMNQ is expected to be relatively simple. The two equivalent chloromethyl groups (-CH₂Cl) would likely appear as a single sharp singlet. The protons on the aromatic ring would appear as multiplets in the aromatic region of the spectrum (typically 7.5-8.5 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show distinct signals for the carbonyl carbons of the quinone ring (typically in the range of 180-185 ppm), the carbons of the aromatic ring, and the carbon of the chloromethyl groups.
-
IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the quinone moiety (around 1660-1700 cm⁻¹).[14][15] We would also expect to see bands corresponding to C-Cl stretching and C-H stretching of the aromatic and methylene groups.
-
Mass Spectrometry: Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of CMNQ, along with characteristic isotopic patterns due to the presence of two chlorine atoms. Fragmentation patterns would likely involve the loss of chlorine and chloromethyl groups.[15]
Synthesis of 2,3-Bis(chloromethyl)-1,4-naphthoquinone
The synthesis of 2,3-disubstituted-1,4-naphthoquinone derivatives often starts from 2,3-dichloro-1,4-naphthoquinone, a versatile and highly reactive precursor.[1][2] This starting material readily undergoes nucleophilic substitution reactions at the C-2 and C-3 positions.[1][16]
A plausible synthetic route to CMNQ would involve the reaction of a suitable precursor, such as 2,3-dimethyl-1,4-naphthoquinone, with a chlorinating agent. Alternatively, a more common approach for preparing similar bioreductive alkylating agents involves the modification of the 2,3-disubstituted naphthoquinone core.[17]
General Experimental Protocol for Nucleophilic Substitution on 2,3-Dichloro-1,4-naphthoquinone
The following is a generalized protocol for the synthesis of 2,3-disubstituted-1,4-naphthoquinone derivatives, which can be adapted for various nucleophiles.[11][18]
Materials:
-
2,3-Dichloro-1,4-naphthoquinone
-
Nucleophile (e.g., amine, thiol, alcohol)
-
Solvent (e.g., ethanol, chloroform, methanol)
-
Base (e.g., triethylamine, sodium carbonate)
Procedure:
-
Dissolve 2,3-dichloro-1,4-naphthoquinone in an appropriate solvent.
-
Add the nucleophile to the solution. The stoichiometry will determine whether mono- or di-substitution occurs.
-
If necessary, add a base to facilitate the reaction by neutralizing the HCl formed.
-
Stir the reaction mixture at room temperature or with heating, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by filtration if it precipitates, or by extraction after removing the solvent.
-
Purify the crude product by recrystallization or column chromatography.
The choice of solvent and base is critical and depends on the nature of the nucleophile. For instance, reactions with amines are often carried out in solvents like ethanol or chloroform in the presence of a non-nucleophilic base like triethylamine.[11]
Chemical Reactivity and Mechanism of Action
The chemical reactivity of CMNQ is dominated by two key features: the electrophilic nature of the quinone ring and the presence of the two reactive chloromethyl groups.
Bioreductive Activation and Alkylation
The cornerstone of CMNQ's biological activity is its function as a bioreductive alkylating agent.[4][6] This process can be visualized as a two-step mechanism:
Caption: Bioreductive activation of CMNQ to a reactive quinone methide.
-
Reduction: The quinone moiety of CMNQ is first reduced to a hydroquinone.[4] This reduction is often carried out by cellular reductases, and the lower oxygen tension (hypoxia) in tumor environments can favor this process.[4]
-
Formation of Quinone Methide: The resulting hydroquinone is unstable and spontaneously eliminates hydrogen chloride (HCl) to form a highly reactive quinone methide intermediate.[4][6]
-
Alkylation: This quinone methide is a potent electrophile that readily reacts with nucleophilic sites on cellular macromolecules like DNA, RNA, and proteins, leading to covalent modification (alkylation).[6] This alkylation disrupts the normal function of these macromolecules, ultimately leading to cell death.[4][6]
This mechanism of action is analogous to that of other bioreductive anticancer agents like mitomycin C.[4] The ability of CMNQ to cross-link macromolecules, due to the presence of two reactive centers, further enhances its cytotoxic potential.[17]
Nucleophilic Substitution Reactions
The chloromethyl groups of CMNQ are susceptible to nucleophilic substitution reactions. This reactivity allows for the synthesis of a wide array of derivatives with potentially modulated biological activities and physicochemical properties. The parent compound, 2,3-dichloro-1,4-naphthoquinone, is well-known for its reactivity towards various nucleophiles, including amines, thiols, and alkoxides.[1][2][19] These reactions typically proceed via a nucleophilic substitution mechanism, where the nucleophile displaces the chloride ion.[11][16]
The synthesis of various 2,3-disubstituted-1,4-naphthoquinones has been extensively explored, leading to compounds with diverse biological profiles, including antifungal, antibacterial, and anticancer activities.[2][20][21]
Applications in Drug Development
The unique chemical properties of CMNQ make it a valuable scaffold for the development of new therapeutic agents, particularly in oncology.
Anticancer Activity
The primary application of CMNQ and its derivatives is in the field of cancer therapy.[5][7] Its mechanism as a bioreductive alkylating agent provides a basis for selective toxicity towards hypoxic tumor cells.[4][6] Research has shown that CMNQ can inhibit the growth of various cancer cell lines.[5][6] The cytotoxicity of naphthoquinone derivatives is a well-documented phenomenon, with many compounds exhibiting potent anticancer effects.[9][22][23]
The ability to synthesize a diverse library of CMNQ derivatives through nucleophilic substitution on the chloromethyl groups or by modifying the naphthoquinone core allows for the fine-tuning of its pharmacological properties.[7][17] This includes improving its therapeutic index, modulating its solubility and bioavailability, and altering its targeting specificity.
Synthetic Intermediate for Heterocyclic Compounds
The reactivity of CMNQ also makes it a valuable starting material for the synthesis of more complex heterocyclic systems. For example, it can be used to construct pyranonaphthoquinones, a class of natural products with significant biological activities.[24] The reaction of the chloromethyl groups with dinucleophiles can lead to the formation of various fused heterocyclic rings, expanding the chemical diversity of compounds accessible from this scaffold.
Conclusion
2,3-Bis(chloromethyl)-1,4-naphthoquinone is a fascinating and important molecule with a rich chemistry and significant potential in drug development. Its role as a bioreductive alkylating agent provides a compelling rationale for its exploration as an anticancer agent. Furthermore, its versatility as a synthetic intermediate opens up avenues for the creation of novel and structurally diverse compounds with a wide range of biological activities. A deep understanding of its chemical properties, as outlined in this guide, is essential for any researcher or scientist looking to harness the potential of this powerful chemical entity.
References
-
Sartorelli, A. C., & Kennedy, K. A. (1979). Mode of action of the bioreductive alkylating agent, 2,3-bis(chloromethyl)-1,4-naphthoquinone. Cancer Research, 39(11), 4767-4772. [Link]
-
Lin, A. J., Pardini, R. S., Cosby, L. A., Lillis, B. J., Shansky, C. W., & Sartorelli, A. C. (1973). Mode of Action of the Bioreductive Alkylating Agent, 2,3-Bis(chloromethyl)-1,4-naphthoquinone. Journal of Medicinal Chemistry, 16(11), 1268-1271. [Link]
-
Maurya, H. K., & Tandon, V. K. (2019). SYNTHETIC AND BIOLOGICAL UTILITY OF 2,3-DICHLORO-1,4-NAPHTHOQUINONE: A REVIEW. International Journal of Research - GRANTHAALAYAH, 7(10), 293-347. [Link]
-
Lin, A. J., Cosby, L. A., & Sartorelli, A. C. (1976). Potential bioreductive alkylating agents. 2. Antitumor effect and biochemical studies of naphthoquinone derivatives. Journal of Medicinal Chemistry, 19(11), 1336-1338. [Link]
-
Pérez-Cruz, C., et al. (2020). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. Molecules, 25(15), 3536. [Link]
-
da Silva, G. G., et al. (2020). Synthesis, Antitumor Activity and Docking of 2,3-(Substituted)-1,4-Naphthoquinone Derivatives Containing Nitrogen, Oxygen and Sulfur. Journal of the Brazilian Chemical Society, 31(8), 1699-1709. [Link]
-
Lin, A. J., & Sartorelli, A. C. (1976). Potential Bioreductive Alkylating Agents. 7. Antitumor Effects of Phenyl-Substituted 2-chloromethyl-3-phenyl-1,4-naphthoquinones. Journal of Medicinal Chemistry, 19(11), 1336-1338. [Link]
-
da Silva, G. G., et al. (2020). Synthesis, Antitumor Activity and Docking of 2,3-(Substituted)-1,4-Naphthoquinone Derivatives. Journal of the Brazilian Chemical Society, 31(8), 1699-1709. [Link]
-
Ranjbar, S., et al. (2018). Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads. Brieflands in Medicinal Chemistry, 18(2), 147-156. [Link]
-
da Silva, G. G., et al. (2020). Synthesis of substituted naphthoquinone derivatives from 2,3-dichloro-1,4-naphthoquinone 1. ResearchGate. [Link]
-
Lall, N., et al. (2014). Cytotoxicity of synthesized 1,4-naphthoquinone analogues on selected human cancer cell lines. Bioorganic & Medicinal Chemistry, 22(17), 5013-5019. [Link]
-
Kulesh, V. G., et al. (2023). Synthesis of new condensed naphthoquinone, pyran and pyrimidine furancarboxylates. Beilstein Journal of Organic Chemistry, 19, 134-142. [Link]
-
Pinto, A. V., et al. (2022). Novel one-pot synthesis of a library of 2-aryloxy-1,4-naphthoquinone derivatives. Determination of antifungal and antibacterial activity. RSC Advances, 12(29), 18835-18846. [Link]
-
Naysmith, B. J., et al. (2017). Pyranonaphthoquinones – isolation, biology and synthesis: an update. Natural Product Reports, 34(1), 6-31. [Link]
-
Salas, C. O., et al. (2023). The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review. Molecules, 28(3), 1363. [Link]
-
Maurya, H. K., & Tandon, V. K. (2019). SYNTHETIC AND BIOLOGICAL UTILITY OF 2,3-DICHLORO-1,4-NAPHTHOQUINONE: A REVIEW. International Journal of Research - GRANTHAALAYAH. [Link]
-
Maurya, H. K., & Tandon, V. K. (2019). synthetic and biological utility of 2,3-dichloro-1,4-naphthoquinone: a review. ResearchGate. [Link]
-
Umadevi, M., et al. (2006). Spectral investigations on 2,3-bis(chloromethyl)-1,4-anthraquinone: solvent effects and host-guest interactions. Journal of Fluorescence, 16(4), 569-579. [Link]
-
Gümrükçüoğlu, N., et al. (2013). Thermal analysis of 2-amino-3-chloro-1,4-naphthoquinones. ResearchGate. [Link]
-
Lin, A. J., & Sartorelli, A. C. (1984). 2,3-Dimethyl-1,4-naphthoquinone derivatives as bioreductive alkylating agents with cross-linking potential. Journal of Medicinal Chemistry, 27(6), 813-815. [Link]
-
Leyva-Ramos, R., et al. (2022). Description of Some Methodologies for the Synthesis of 1,4-Naphthoquinone Derivatives and Examples of their Biological Activity: A Review. Molecules, 27(9), 2901. [Link]
-
National Center for Biotechnology Information. (n.d.). 1,4-Naphthoquinone. PubChem. [Link]
-
Bakare, O., et al. (2010). Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines. Anticancer Research, 30(4), 1189-1196. [Link]
- Gilbert, H. N. (1969). U.S. Patent No. 3,433,812. U.S.
-
Segoksel, M., et al. (2021). Reactions of 2,3-dichloro-1,4-naphthoquinone with piperidine, amine and some thiol nucleophile. ResearchGate. [Link]
-
Ibis, C., et al. (2015). The Investigation of nucleophilic substitution reactions of 2,3-dichloro-1,4-naphthoquinone with various nucleophilic reagents. Journal of the Serbian Chemical Society, 80(6), 731-738. [Link]
-
Kaiser, M., et al. (2016). Synthesis and evaluation of 1,4-naphthoquinone ether derivatives as SmTGR inhibitors and new antischistosomal drugs. MedChemComm, 7(8), 1569-1578. [Link]
-
Ibis, C., et al. (2012). Nucleophilic substitution reactions of 1,4-naphthoquinone and biologic properties of novel S-, S,S-, N-, and N,S-substituted 1,4-naphthoquinone derivatives. ResearchGate. [Link]
-
Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]
-
Maurya, H. K., & Tandon, V. K. (2019). SYNTHETIC AND BIOLOGICAL UTILITY OF 2,3-DICHLORO-1,4-NAPHTHOQUINONE: A REVIEW. OUCI. [Link]
-
McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. granthaalayahpublication.org [granthaalayahpublication.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mode of action of the bioreductive alkylating agent, 2,3-bis(chloromethyl)-1,4-naphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential bioreductive alkylating agents. 7. Antitumor effects of phenyl-substituted 2-chloromethyl-3-phenyl-1,4-naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,3-Dichloro-1,4-naphthoquinone 98 117-80-6 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. 2,3-Dichloro-1,4-naphthoquinone(117-80-6) 1H NMR spectrum [chemicalbook.com]
- 13. bionmr.unl.edu [bionmr.unl.edu]
- 14. Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2,3-Dimethyl-1,4-naphthoquinone derivatives as bioreductive alkylating agents with cross-linking potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. SYNTHETIC AND BIOLOGICAL UTILITY OF 2,3-DICHLORO-1,4-NAPHTHOQUINONE: A REVIEW [ouci.dntb.gov.ua]
- 22. mdpi.com [mdpi.com]
- 23. Cytotoxicity of synthesized 1,4-naphthoquinone analogues on selected human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Pyranonaphthoquinones – isolation, biology and synthesis: an update - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
